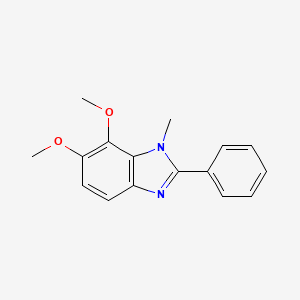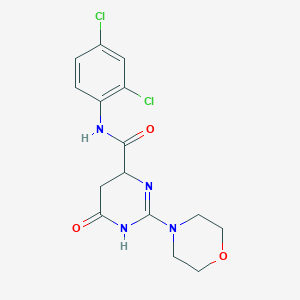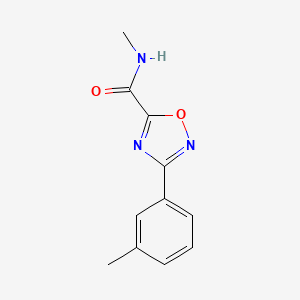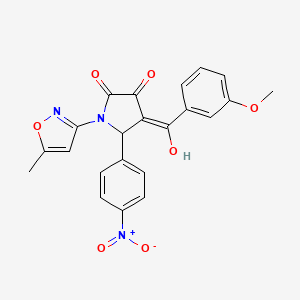
6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole, also known as DMMPB, is a benzimidazole derivative that has been studied for its potential use in the treatment of various diseases. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole was found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, in a study published in the journal ACS Chemical Neuroscience, 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole was found to modulate the activity of the neurotransmitter dopamine, which is involved in several physiological processes.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole has been found to have several biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and modulation of dopamine activity. Additionally, in a study published in the journal Bioorganic & Medicinal Chemistry Letters, 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole was found to have anti-inflammatory activity, which could make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole is that it has been shown to have potent activity against several different types of cancer cells, making it a promising candidate for further research. However, one limitation of 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.
Direcciones Futuras
There are several potential future directions for research on 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole. One area of interest is the development of targeted therapies that exploit its anti-cancer activity. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, more research is needed to evaluate its safety and efficacy in animal and human studies.
Métodos De Síntesis
6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole can be synthesized using a multi-step process that involves the condensation of 2-phenyl-1H-benzimidazole with 2,5-dimethoxybenzaldehyde, followed by reduction and methylation. This method has been described in detail in a study published in the journal Tetrahedron Letters.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole was found to have potent anti-cancer activity against several different types of cancer cells. Additionally, in a study published in the journal Biochemical and Biophysical Research Communications, 6,7-dimethoxy-1-methyl-2-phenyl-1H-benzimidazole was found to have neuroprotective effects against beta-amyloid-induced neurotoxicity, which is associated with Alzheimer's disease.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-methyl-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-14-12(9-10-13(19-2)15(14)20-3)17-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQAFCXQLDLLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)OC)N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[3-(1H-pyrazol-1-yl)propanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5397820.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5397838.png)
![6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5397846.png)


![2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5397868.png)
![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
![7-acetyl-4-[(1R*,5S*)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397900.png)
![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)


